Cefditoren Pivoxil
Overview
Description
Cefditoren pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for the treatment of community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves several steps. Initially, 7-aminocephalosporanic acid (7-ACA) is used as the starting material. This compound undergoes acylation with an active ester to form cefditoren acid. The cefditoren acid is then reacted with sodium bicarbonate to produce a salt, which is subsequently reacted with pivoxil ester under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of dichloromethane and water as solvents, with phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction. The final product is crystallized to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cefditoren pivoxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed: The primary product formed from the hydrolysis of this compound is cefditoren, which is the active antibiotic form. Other products include pivalic acid and formaldehyde .
Scientific Research Applications
Cefditoren pivoxil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the efficacy of antibiotics against resistant strains.
Medicine: Clinically, this compound is used to treat respiratory tract infections, skin infections, and other bacterial infections.
Mechanism of Action
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditoren. Cefditoren inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefuroxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefdinir: Known for its effectiveness against a broad range of Gram-positive and Gram-negative bacteria, but with a different resistance profile.
Cefpodoxime: Similar in its oral bioavailability and spectrum of activity but differs in its stability against beta-lactamases.
Uniqueness of Cefditoren Pivoxil: this compound is unique due to its high oral bioavailability, broad-spectrum activity, and stability against many common beta-lactamases. Its ability to effectively treat penicillin-resistant Streptococcus pneumoniae and other resistant pathogens makes it a valuable antibiotic in clinical practice .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFFLVORLEPPO-UVYJNCLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048743 | |
Record name | Cefditorin pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117467-28-4 | |
Record name | Cefditoren pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117467-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefditoren Pivoxil [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefditorin pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFDITOREN PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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